molecular formula C18H28BNO3 B15092146 N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide

Cat. No.: B15092146
M. Wt: 317.2 g/mol
InChI Key: GLPXZOWUMZIAJP-UHFFFAOYSA-N
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Description

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide is a boronic ester-containing compound characterized by a dioxaborolane ring attached to a phenyl group, which is further substituted with an ethyl-isobutyramide moiety. This structure positions it as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems .

Properties

Molecular Formula

C18H28BNO3

Molecular Weight

317.2 g/mol

IUPAC Name

2-methyl-N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]propanamide

InChI

InChI=1S/C18H28BNO3/c1-12(2)16(21)20-13(3)14-8-10-15(11-9-14)19-22-17(4,5)18(6,7)23-19/h8-13H,1-7H3,(H,20,21)

InChI Key

GLPXZOWUMZIAJP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Precursors

A common route involves Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron under palladium catalysis. For example, 4-bromo-N-(1-phenylethyl)isobutyramide undergoes borylation using PdCl₂(dppf) (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) in 1,4-dioxane with potassium acetate as a base.

Reaction Conditions

Parameter Value
Catalyst PdCl₂(dppf) (0.03 equiv)
Ligand 1,1′-Bis(diphenylphosphino)ferrocene (0.03 equiv)
Solvent 1,4-Dioxane
Temperature 80°C
Time 18 hours
Yield 70%

This method achieves moderate yields but requires inert conditions and prolonged heating. Microwave-assisted protocols reduce reaction times to 1–2 hours at 120°C, albeit with slightly lower yields (42–48%).

Amide Formation via Acylation of Primary Amines

Protection of 4-(1-Aminoethyl)phenylboronic Acid Pinacol Ester

The isobutyramide group is introduced by treating 4-(1-aminoethyl)phenylboronic acid pinacol ester with isobutyryl chloride in dichloromethane (DCM) using triethylamine as a base.

Typical Protocol

  • Substrate : 4-(1-Aminoethyl)phenylboronic acid pinacol ester (1.0 equiv)
  • Acylating Agent : Isobutyryl chloride (1.2 equiv)
  • Base : Triethylamine (2.0 equiv)
  • Solvent : DCM, 0°C to room temperature
  • Yield : 85–90%

This step is highly efficient and compatible with the boronate ester, avoiding side reactions such as transesterification.

Integrated Synthetic Workflow

A representative large-scale synthesis combines Miyaura borylation and amidation:

  • Miyaura Borylation :

    • React 4-bromo-N-(1-phenylethyl)isobutyramide (1.0 equiv) with bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and KOAc (3.0 equiv) in 1,4-dioxane at 80°C for 18 hours.
    • Yield : 70% after column chromatography.
  • Amidation :

    • Treat intermediate with isobutyryl chloride (1.2 equiv) in DCM/TEA.
    • Yield : 90% after precipitation.

Overall Yield : 63% (multi-step).

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages Limitations
Miyaura Borylation PdCl₂(dppf) 80°C, 18h 70% High purity, scalable Long reaction time
Suzuki Coupling PdCl₂(DPPF) 120°C, 1h 48% Rapid, microwave-compatible Moderate yield
Microwave Borylation PEPPSI-IPr 130°C, 0.5h 42% Ultra-fast Specialized equipment required

Challenges and Optimization Strategies

  • Functional Group Compatibility : The boronate ester is sensitive to protic solvents and strong acids/bases. Use of anhydrous conditions and mild bases (e.g., Cs₂CO₃) mitigates decomposition.
  • Purification : Silica gel chromatography risks boronate hydrolysis. Reverse-phase HPLC with acetonitrile/water gradients is preferred.
  • Catalyst Selection : Palladium complexes with bulky ligands (e.g., PEPPSI-IPr) improve steric hindrance tolerance, enabling coupling of hindered substrates.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating various chemical transformations. The compound’s molecular targets and pathways are still under investigation, particularly in the context of its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of aryl/heteroaryl boronic esters. Below is a comparative analysis of its structural analogs:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituent(s) Key Features CAS No. Source
N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide Phenyl Ethyl-isobutyramide Branched amide, steric hindrance Target
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Phenyl Acetamide Linear amide, lower steric bulk 1201645-46-6
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide Pyridine Acetamide at C5 Heteroaromatic core, altered electronic profile 874363-18-5
Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol Biphenyl Benzyl alcohol Hydroxyl group for solubility/derivatization 857934-89-5
9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9h-carbazole Carbazole Phenyl-carbazole Extended π-system, luminescent potential 1219956-30-5

Key Observations :

  • Aromatic Core : The target compound’s phenyl group contrasts with pyridine (e.g., ) or carbazole (e.g., QW-4070 ) in analogs, affecting electronic properties and reactivity in cross-couplings.
  • Functional Groups : Analogs with hydroxyl (QN-7498 ) or morpholine () substituents highlight versatility in post-functionalization.

Key Findings :

  • Steric Effects : The ethyl-isobutyramide group in the target compound may hinder coupling with sterically demanding aryl halides, whereas less bulky analogs (e.g., acetamide derivatives ) show broader compatibility.
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) on coupling partners enhance reactivity with boronic esters.

Biological Activity

N-{1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-isobutyramide is a compound of interest due to its potential biological activities. Its unique structure features a dioxaborolane moiety, which is known for its diverse applications in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C28H28BNO2
  • Molecular Weight : 421.34 g/mol
  • CAS Number : 528610-01-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The dioxaborolane moiety may facilitate interactions with enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

The compound has been studied for its potential effects in several biological contexts:

  • Antiproliferative Activity : Research indicates that compounds containing the dioxaborolane structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents on the dioxaborolane can enhance or diminish activity depending on their electronic and steric properties .
  • Calcium Channel Interaction : Similar compounds have demonstrated the ability to act as calcium channel inhibitors. This interaction can affect vascular resistance and blood pressure regulation . The potential for this compound to modulate these pathways warrants further investigation.
  • Docking Studies : Computational docking studies suggest that this compound may bind effectively to specific protein targets involved in disease processes. These studies provide insights into the binding affinities and potential therapeutic applications of the compound .

Table 1: Summary of Biological Activities

Study ReferenceActivity AssessedKey Findings
AntiproliferativeSignificant inhibition of cancer cell proliferation observed.
Calcium Channel ModulationCompound showed potential as a calcium channel inhibitor affecting perfusion pressure.
Docking StudiesIndicated strong binding affinity towards specific protein targets related to cancer therapy.

Q & A

Q. Methodological strategies :

  • Catalyst optimization : Compare PdCl₂(dppf) vs. Pd(OAc)₂ for steric/electronic effects .
  • Base screening : Test Cs₂CO₃ (enhances solubility) vs. K₃PO₄ (higher basicity) to improve turnover .
  • Moisture control : Use molecular sieves or rigorous inert gas purging to prevent boronate hydrolysis .
  • Kinetic monitoring : Employ in situ ¹H NMR to track intermediate formation and identify rate-limiting steps .

(Advanced) What strategies mitigate hydrolysis of the dioxaborolane ring during storage?

  • Storage : Maintain at -20°C under argon with desiccants (e.g., silica gel) .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation .
  • Purity monitoring : Use HPLC to detect hydrolyzed byproducts (e.g., boronic acid) and ¹¹B NMR to confirm integrity .
  • Structural modification : Introduce electron-withdrawing groups (e.g., cyano) to enhance hydrolytic stability .

(Basic) What are the key considerations for handling this compound experimentally?

  • Moisture avoidance : Use glovebox/Schlenk techniques for air-sensitive steps .
  • Solvent selection : Prefer anhydrous DCM or THF over protic solvents (e.g., MeOH) .
  • Safety protocols : Wear nitrile gloves, goggles, and use fume hoods due to potential boronate toxicity .

(Advanced) How can computational chemistry aid in designing derivatives for specific applications?

  • DFT calculations : Predict electronic properties (e.g., Lewis acidity) to optimize reactivity in cross-couplings .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) for drug discovery .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity trends .

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